1-Cyclobutylpropan-2-amine hydrochloride
Overview
Description
1-Cyclobutylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 . It is also known as MBCP. It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 1-Cyclobutylpropan-2-amine hydrochloride is 1S/C7H15N.ClH/c1-6(8)5-7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
1-Cyclobutylpropan-2-amine hydrochloride is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- The development of new synthesis pathways for cyclobutylamine derivatives showcases their importance in chemical synthesis. For instance, the productive synthesis of 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene highlights the compound's utility in creating new chemical entities with potential applications in medicinal chemistry and materials science (Kozhushkov et al., 2010).
- Research into the dehydrochlorination of chloroform by N-methyl-N,N-bis(silatranylmethyl)amine indicates the compound's role in generating amine hydrochloride and dichlorocarbene, demonstrating its utility in organic synthesis and potential industrial applications (Lazareva & М. Lazarev, 2011).
- Studies on the temperature-controlled divergent hydroamination cyclization [2+2]-cycloaddition cascade reactions of homopropargylic amines have provided direct access to complex cyclobutene derivatives, highlighting the versatility of cyclobutylamine hydrochlorides in synthesizing novel organic compounds (Li et al., 2019).
Material Science and Catalysis
- The synthesis and physicochemical properties of cationic microgels based on poly(N-isopropylmethacrylamide) explore the functionalization with primary amines, including cyclobutylamine derivatives. These findings underscore the potential of such compounds in developing new materials with applications in drug delivery and biomedical engineering (Hu et al., 2011).
- Research into the green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides over recyclable CoFe2O4 NPs demonstrates the utility of cyclobutylamine hydrochlorides in catalysis, offering a more sustainable and efficient approach to amide synthesis (Eidi & Kassaee, 2016).
Safety And Hazards
properties
IUPAC Name |
1-cyclobutylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8)5-7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPEOYLOXFEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpropan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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